1-Methyl-4-(trifluoromethyl)-1H-pyrazole

Description

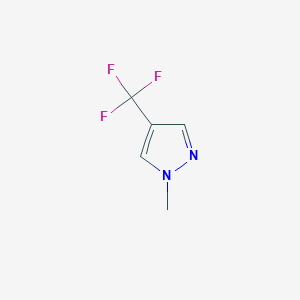

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKYHVPFFORGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Methyl 4 Trifluoromethyl 1h Pyrazole

Electrophilic Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of the powerfully deactivating trifluoromethyl group at the C4 position renders the ring electron-deficient, making electrophilic aromatic substitution more challenging compared to unsubstituted pyrazoles. Despite this, functionalization via electrophilic attack is achievable under specific conditions, often targeting the C5 position, which is the most activated site for such reactions.

One of the most well-documented electrophilic substitutions for trifluoromethyl-substituted pyrazoles is halogenation. For instance, bromination of related compounds such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole proceeds effectively using N-bromosuccinimide (NBS) under mild conditions to yield the corresponding 4-bromo derivatives. enamine.netacs.orgresearchgate.net While direct electrophilic substitution at the C3 or C5 positions of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole is less documented, the principles of electrophilic halogenation are fundamental to pyrazole chemistry. In more complex pyrazole-containing fused systems, reactions with agents like iodine monochloride have also been used to introduce iodine onto the pyrazole ring. mdpi.com

Fluorination of pyrazole rings has been accomplished using electrophilic fluorinating agents like Selectfluor®, demonstrating another pathway for electrophilic functionalization. mdpi.com

Nucleophilic Substitution and Addition Reactions

Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring of this compound is not a commonly observed reaction pathway. The pyrazole ring is inherently electron-rich and lacks a suitable leaving group in its native form, making it resistant to attack by nucleophiles.

However, nucleophilic substitution can occur on derivatives of the core structure. For example, in related fluorinated pyrazoles, a halogen atom can serve as a leaving group in an SNAr reaction. An illustrative case involves an intramolecular nucleophilic aromatic substitution where a suitably positioned nucleophile displaces a fluorine atom on the pyrazole ring to form a new cyclic structure. acs.org This highlights that while the parent ring is unreactive towards nucleophiles, its halogenated derivatives can be valuable substrates for constructing more complex molecules via nucleophilic substitution pathways.

Nucleophilic addition reactions primarily involve functional groups attached to the pyrazole ring rather than the ring itself. For instance, if the pyrazole were functionalized with a carbonyl group, it would undergo standard nucleophilic addition reactions at the carbonyl carbon. acs.org

Metalation Chemistry and Subsequent Functionalization

Metalation, particularly lithiation, is a powerful and versatile strategy for the functionalization of this compound and its isomers. researchgate.net The acidic nature of the C-H protons on the pyrazole ring, enhanced by the inductive effect of the ring nitrogen atoms and the CF₃ group, facilitates deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

For related trifluoromethylated pyrazoles, lithiation has been shown to occur regioselectively at the C5 position. researchgate.net This process, often carried out in a flow reactor, generates a highly reactive pyrazolyl-lithium intermediate. This intermediate can then be "trapped" by a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C5 position. enamine.netacs.org This strategy is a cornerstone for creating a library of derivatives from the parent pyrazole scaffold.

Another key metalation strategy is the bromine-lithium exchange. This method involves first introducing a bromine atom onto the pyrazole ring (e.g., via electrophilic bromination with NBS), followed by treatment with an organolithium reagent like n-BuLi. This rapidly exchanges the bromine atom for lithium, generating the same lithiated intermediate, which can then be functionalized. enamine.netacs.org This is particularly useful for introducing functionality at positions that are not easily deprotonated directly.

Direct ortho-metalation (DoM) is another relevant technique, especially for functionalizing positions adjacent to a directing group. In the context of a 4-bromo-substituted pyrazole, the bromine atom can direct lithiation to the C5 position, after which the lithiated species can react with an electrophile. acs.orgresearchgate.net

The table below summarizes various functionalizations achieved through the metalation of trifluoromethyl-pyrazoles followed by electrophilic trapping, as documented in the literature for isomeric structures.

| Electrophile | Reagent/Conditions | Functional Group Introduced | Product Type |

| Carbon Dioxide | CO₂ | Carboxylic Acid | Pyrazole-5-carboxylic acid |

| Aldehydes/Ketones | R-CHO / R-CO-R' | Hydroxyalkyl | Secondary/Tertiary Alcohol |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boron Pinacolate | Pyrazole-5-boronic ester |

| Sulfur Dioxide | SO₂ | Sulfinic Acid Salt | Lithium Pyrazole-5-sulfinate |

| N,N-Dimethylformamide | DMF | Aldehyde | Pyrazole-5-carbaldehyde |

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes, optimizing conditions, and designing new synthetic pathways.

While specific computational studies focusing exclusively on this compound are not extensively published, computational chemistry provides powerful tools to investigate its reactivity. Density Functional Theory (DFT) calculations are commonly used to model reaction mechanisms involving pyrazole derivatives. eurasianjournals.com

For electrophilic substitution, computational models can determine the electron density at different positions on the pyrazole ring, predicting the most likely site of attack. Transition state theory can be used to calculate the activation energies for substitution at each position (C3 and C5), providing a quantitative prediction of regioselectivity. Such calculations would likely confirm that the C5 position is the kinetically and thermodynamically favored site for electrophilic attack, due to the directing effects of the N1-methyl group and the deactivating nature of the C4-CF₃ group.

In metalation reactions, computational studies can elucidate the structure of the lithiated intermediate and model its interaction with various electrophiles. For example, calculations can help explain the regioselectivity of deprotonation by comparing the thermodynamic stability of the possible lithium pyrazolide isomers. acs.org

Experimental studies provide direct evidence for reaction mechanisms. For reactions involving trifluoromethylated pyrazoles, careful control of reaction conditions is often critical, which points to complex underlying kinetics. For example, in the functionalization of brominated pyrazoles via lithiation, temperature control is crucial to prevent side reactions, such as the "halogen-dance," where the bromine atom migrates to a different position on the ring. thieme-connect.com This observation is an experimental indicator of competing reaction pathways and the existence of complex intermediates.

The kinetics of these reactions are typically studied by monitoring the disappearance of reactants and the appearance of products over time, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.com By analyzing the reaction rates under different concentrations of reactants and catalysts, a rate law can be determined, which provides insight into the reaction mechanism's elementary steps.

The identification of reaction intermediates is often pursued through spectroscopic methods. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to observe and characterize transient species like organolithium intermediates, providing direct structural evidence for their role in the reaction pathway.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the physicochemical properties of molecules. These methods, rooted in quantum mechanics, can determine molecular geometry, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. DFT is effective for studying pyrazole (B372694) derivatives, providing a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.net It enables a detailed analysis of the electronic characteristics that govern the molecule's reactivity and interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. youtube.com

In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. For 1-Methyl-4-(trifluoromethyl)-1H-pyrazole, the electron-withdrawing trifluoromethyl group is expected to significantly influence the energy and localization of the LUMO. The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.25 | Indicates chemical reactivity and stability; calculated as ELUMO - EHOMO. |

Note: Data presented is representative for pyrazole derivatives and used for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. aimspress.com The MEP map illustrates regions of varying electrostatic potential, which are color-coded. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. A strong negative potential would also be localized on the highly electronegative fluorine atoms of the trifluoromethyl group. Conversely, a positive potential (blue) would likely be observed on the hydrogen atoms of the methyl group. This visualization helps in identifying the preferred sites for intermolecular interactions.

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding. acadpubl.eu This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 25.50 |

| LP(1) N3 | π(C4-C5) | 18.75 |

| π(C4-C5) | π*(C2-N3) | 15.20 |

Note: Data is illustrative of typical interactions found in N-heterocyclic compounds.

Global and local reactivity descriptors derived from DFT calculations are used to quantify and predict the chemical behavior of a molecule. Global descriptors, such as chemical potential (μ), hardness (η), and softness (S), are calculated from the energies of the HOMO and LUMO and provide a general measure of the molecule's reactivity.

Local reactivity is pinpointed using Fukui functions, f(r), which identify the most reactive sites within a molecule for different types of attack. ekb.eg

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated).

f0(r) : Predicts the site for a radical attack.

For this compound, Fukui function analysis would likely identify the carbon atoms of the pyrazole ring as susceptible to nucleophilic attack, while the nitrogen atoms would be sites for electrophilic interaction. researchgate.net

Tautomerism and Isomerism Studies

However, in the case of this compound, the nitrogen atom at the 1-position is substituted with a methyl group. This methylation precludes the possibility of prototropic tautomerism, as there is no labile proton on the pyrazole ring's nitrogen atoms to undergo exchange. Therefore, this compound exists as a single, fixed tautomeric form.

Isomerism in pyrazoles can arise from the differential positioning of substituents on the ring. For instance, the synthesis of related trifluoromethylated pyrazole systems can sometimes yield regioisomers. One study on the acid-catalyzed synthesis of a tricyclic indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, reported the formation of two distinct regioisomers. mdpi.comresearchgate.net These isomers, however, are structurally distinct from this compound and involve a more complex fused-ring system.

Intermolecular Interactions and Crystal Structure Analysis

Detailed crystallographic and intermolecular interaction analyses, such as Hirshfeld surface analysis and energy frameworks, provide deep insights into the solid-state behavior of chemical compounds.

Energy framework analysis is a computational method that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between molecules in the crystal lattice and represents them as frameworks, highlighting the dominant interactions that stabilize the crystal structure. There are no specific studies on the energy frameworks of this compound available in the current literature. Research on other energetic materials incorporating pyrazole frameworks has demonstrated how positional isomerism and intermolecular interactions contribute to the stability and performance of these materials. rsc.orgresearchgate.net A similar analysis for this compound would elucidate the topology and magnitude of the electrostatic, dispersion, and total interaction energies within its crystal structure.

Molecular Modeling for Interaction Prediction

Molecular modeling encompasses a range of theoretical and computational methods used to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a widely used computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict the binding mode and affinity of a small molecule to the active site of a target protein.

While no molecular docking studies have been published for this compound specifically, research has been conducted on derivatives containing this core structure. A study involving a series of 3-hydroxy-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl)cyclohex-2-en-1-ones investigated their potential as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) through molecular docking. researchgate.net The docking results for these derivatives provide insights into how the 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety can interact within a protein's active site.

The study revealed that these compounds exhibited inhibitory activity, and the docking simulations predicted their binding interactions within the HPPD active site. researchgate.net The specific binding energies and interacting residues for the studied derivatives are typically presented in tabular format to summarize the findings.

Table 1: Molecular Docking Results for Derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole with HPPD This table is representative of the type of data generated in molecular docking studies for derivatives containing the core structure of interest. The actual data pertains to the larger derivative compounds, not this compound itself.

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 4a | -8.5 | Phe381, Phe424, Gly338 |

| Derivative 4b | -8.2 | Phe381, Phe424, Ser267 |

| Derivative 4c | -9.1 | Phe424, Gly338, Asn282 |

These docking studies on closely related compounds suggest that the 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold can serve as a valuable component in the design of enzyme inhibitors. researchgate.net The trifluoromethyl group often participates in favorable interactions, and the pyrazole ring can form hydrogen bonds or hydrophobic interactions with protein residues.

Potential Energy Surface (PES) Mapping

Computational and theoretical investigations into the potential energy surface (PES) of pyrazole derivatives provide crucial insights into their conformational stability, reaction mechanisms, and physicochemical properties. longdom.org A potential energy surface is a multidimensional representation of the energy of a molecule as a function of its geometry. longdom.orgnumberanalytics.com By mapping the PES, researchers can identify stable isomers, transition states, and the lowest-energy pathways for chemical reactions. longdom.orgnumberanalytics.com While a specific and detailed PES mapping for this compound is not extensively documented in publicly available literature, the principles and methodologies for such studies are well-established within computational chemistry and have been applied to various pyrazole analogs. nih.govresearchgate.net

The exploration of a molecule's PES typically begins with the identification of stationary points, which are geometries where the net force on each atom is zero. u-szeged.hu These points include energy minima, corresponding to stable isomers and conformers, and saddle points, which represent transition states connecting these minima. numberanalytics.com For a molecule like this compound, a PES mapping would investigate the rotational barriers of the methyl and trifluoromethyl groups, as well as the potential for different ring conformations, although the pyrazole ring is largely planar.

Theoretical calculations, such as those employing density functional theory (DFT) or ab initio methods, are the primary tools for constructing a PES. u-szeged.hursc.org These calculations can determine the optimized molecular structures and their corresponding energies, which are the local minima on the potential energy surface. nih.gov The absence of imaginary frequencies in the vibrational mode calculations confirms that these structures are true local minima. nih.gov

For instance, in the study of pyrazole derivatives, computational methods have been used to determine their optimized molecular structures and total energies in both the gas phase and in solution. nih.gov The effects of solvents can be incorporated using models like the polarizable continuum model (PCM). nih.gov Such studies provide valuable data on the relative stability of different forms of the molecule.

Furthermore, PES analysis is instrumental in elucidating reaction mechanisms. researchgate.net For example, in the context of pyrazole synthesis or its reactions, the PES can reveal the energy barriers (activation energies) associated with different pathways, thereby predicting the most likely mechanism. researchgate.netresearchgate.netnih.gov This involves locating the transition state structures and calculating their energies relative to the reactants and products. numberanalytics.com

While specific energetic data for this compound is not available from the search results, a representative data table for a hypothetical conformational analysis is presented below to illustrate the type of information that a PES mapping would yield. This table showcases the relative energies of different rotamers that could arise from the rotation of the trifluoromethyl group.

| Conformer | Dihedral Angle (C4-C-F1-H) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | 0° | 1.5 | DFT/B3LYP/6-311+G(d,p) |

| B | 60° | 0.0 | DFT/B3LYP/6-311+G(d,p) |

| C | 120° | 1.5 | DFT/B3LYP/6-311+G(d,p) |

This table is a hypothetical representation of data that would be generated from a PES mapping study and is for illustrative purposes only.

The data in such a table would be derived from scanning the potential energy surface along a specific coordinate, in this case, the dihedral angle of the trifluoromethyl group. The conformer with the lowest relative energy (Conformer B in the example) represents the most stable arrangement of the atoms. The energy differences between the conformers indicate the rotational barriers.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, different NMR techniques can reveal the connectivity, chemical environment, and through-space relationships of protons, carbons, fluorine, and nitrogen atoms within the 1-Methyl-4-(trifluoromethyl)-1H-pyrazole molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy identifies the distinct chemical environments of hydrogen atoms. In this compound, three types of proton signals are expected: two singlets for the aromatic protons on the pyrazole (B372694) ring (at positions 3 and 5) and one singlet for the protons of the N-methyl group. The electron-withdrawing nature of the trifluoromethyl group at the C4 position is expected to deshield the adjacent ring protons, shifting their resonance signals downfield.

| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |

| H3 (pyrazole ring) | Higher δ value (downfield) | Singlet (s) |

| H5 (pyrazole ring) | Lower δ value (upfield) | Singlet (s) |

| N-CH₃ (methyl group) | Lowest δ value (upfield) | Singlet (s) |

¹³C NMR Spectroscopy for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The carbon of the trifluoromethyl (-CF₃) group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). The pyrazole carbon atom to which the -CF₃ group is attached (C4) will also exhibit a quartet, but with a smaller coupling constant (²JC-F). The remaining three carbons—two aromatic (C3, C5) and one methyl (N-CH₃)—will appear as singlets in a proton-decoupled spectrum. The C3 and C5 signals can be distinguished based on their chemical environments, while the N-methyl carbon will resonate at the highest field (lowest ppm value).

| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity (due to C-F coupling) |

| C3 (pyrazole ring) | Aromatic region | Singlet (s) |

| C4 (pyrazole ring) | Aromatic region, deshielded | Quartet (q) |

| C5 (pyrazole ring) | Aromatic region | Singlet (s) |

| -CF₃ | Shielded by fluorine | Quartet (q) |

| N-CH₃ | Aliphatic region (upfield) | Singlet (s) |

¹⁹F NMR Spectroscopy for Fluorine-Containing Moieties

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. Given the three equivalent fluorine atoms in the trifluoromethyl group, the ¹⁹F NMR spectrum of this compound is expected to show a single, sharp singlet. Experimental data confirms this, with the signal appearing at a chemical shift of -56.4 ppm in a chloroform-d (B32938) (CDCl₃) solvent. nih.gov This chemical shift is characteristic of a CF₃ group attached to an aromatic heterocyclic system.

| Fluorine Assignment | Chemical Shift (δ) in ppm | Solvent | Multiplicity |

| C4-CF₃ | -56.4 | CDCl₃ | Singlet (s) |

Solid-State NMR Techniques

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, is crucial for analyzing the structure of compounds in their crystalline form. For pyrazole derivatives, ssNMR is instrumental in determining the specific tautomeric form present in the solid state and identifying intermolecular interactions, such as hydrogen bonding, which are averaged out in solution-state NMR. A ¹³C CP/MAS spectrum of this compound would reveal the carbon framework in its solid-state conformation, which can differ subtly from its solution-state structure due to packing forces in the crystal lattice.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (N-CH₃) | 3000 - 2850 |

| C=N / C=C Ring Stretch | 1600 - 1400 |

| C-F Stretch (-CF₃) | 1400 - 1100 (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry further refines this by providing highly accurate mass measurements, which aids in the unambiguous determination of molecular formulas.

General fragmentation pathways for pyrazole compounds often involve the cleavage of the pyrazole ring and the loss of substituents. For "this compound," key fragmentation patterns would be expected to involve the loss of the trifluoromethyl group or cleavage of the pyrazole ring. HRMS would be instrumental in confirming the elemental composition of the parent ion and its fragments.

For a related compound, 1-[(4-Chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, electrospray ionization mass spectrometry (ESI-MS) showed a protonated molecular ion [M+H]⁺ at m/z 413.8, confirming its molecular weight. iucr.org

To illustrate potential HRMS data, consider the theoretical exact masses for a related compound:

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| (2-(4-Chlorophenoxy)acetyl)tryptophan | C₁₉H₁₇ClN₂O₄ | 373.0950 |

| (2-(4-Bromophenoxy)acetyl)tryptophan | C₁₉H₁₇BrN₂O₄ | 417.0444 |

| (2-(p-Tolyloxy)acetyl)tryptophanate | C₂₁H₂₂N₂O₄ | 367.1652 |

| (2-(4-Methoxyphenoxy)acetyl)tryptophan | C₂₀H₂₀N₂O₅ | 369.1445 |

| (2-(4-Formylphenoxy)acetyl)tryptophan | C₂₀H₁₈N₂O₅ | 367.1288 |

| This table presents HRMS data for various complex organic molecules to demonstrate the accuracy of the technique, as direct data for the subject compound is unavailable. dovepress.com |

X-ray Crystallography: Single-Crystal X-ray Diffraction (SC-XRD)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and crystal packing. While a crystal structure for "this compound" has not been reported, the structures of several closely related trifluoromethylated pyrazoles have been determined, offering valuable comparative data.

For example, the crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone has been resolved. kab.ac.ug This complex molecule crystallizes in the monoclinic space group P2₁/n. kab.ac.ug

Another related compound, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole , crystallizes in the monoclinic P2₁/c space group. iucr.orgresearchgate.net The structure reveals details about intramolecular and intermolecular interactions, such as hydrogen bonds. iucr.orgresearchgate.net

The crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been determined, crystallizing in the monoclinic P2₁/m space group. researchgate.net

These examples demonstrate that trifluoromethylated pyrazoles can form well-defined crystals suitable for X-ray diffraction analysis. The data obtained from such studies are crucial for understanding the steric and electronic effects of the trifluoromethyl group on the pyrazole ring's geometry and intermolecular interactions.

| Compound | Crystal System | Space Group | Reference |

| (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone | Monoclinic | P2₁/n | kab.ac.ug |

| 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Monoclinic | P2₁/c | iucr.orgresearchgate.net |

| ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/m | researchgate.net |

| 4-fluoro-1H-pyrazole | Triclinic | P1 | nsf.gov |

| methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Triclinic | P1 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) can be correlated with the presence of chromophores and the extent of conjugation within a molecule.

Specific UV-Vis data for "this compound" is not available. However, the UV absorption spectra of the parent compound, pyrazole, and other derivatives have been studied. The gas-phase UV absorption spectrum of pyrazole shows a maximum absorption at 203 nm. rsc.orgnih.gov The introduction of substituents on the pyrazole ring is expected to cause a shift in the absorption maxima.

A study on trifluoromethyl-substituted pyrazolo[3,4-b]quinolines demonstrated that these compounds exhibit absorption maxima in the range of 350-400 nm, which is significantly red-shifted compared to simpler pyrazoles due to the extended conjugated system. mdpi.com For instance, 1,3-dimethyl-pyrazolo[3,4-b]quinoline has an absorption maximum at 375 nm. mdpi.com

The UV-Vis spectra of various pyrazole azo dyes have also been reported, with absorption maxima corresponding to the pyrazole chromophore observed in the 216-239 nm range, and maxima for the azo group appearing at longer wavelengths (312-345 nm). nih.gov These findings suggest that the electronic transitions in "this compound" would likely occur in the UV region, with the precise λmax being influenced by the electronic effects of the methyl and trifluoromethyl groups.

| Compound | Solvent/Phase | Absorption Maxima (λmax) | Reference |

| Pyrazole | Gas Phase | 203 nm | rsc.orgnih.gov |

| 1,3-dimethyl-pyrazolo[3,4-b]quinoline | Acetonitrile | 375 nm | mdpi.com |

| 3-methyl-1H-pyrazole chromophore in an azo dye | Ethanol | 216 nm | nih.gov |

| 3-methyl-5-phenyl-1H-pyrazole | Not specified | Not specified | nist.gov |

Applications in Chemical Research and Material Science

Role as Versatile Building Blocks in Organic Synthesis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole and its isomers are highly valued as key intermediates and versatile building blocks in organic synthesis, particularly for the creation of complex molecules in the agrochemical and medicinal chemistry sectors. acs.orgenamine.netacs.org The trifluoromethyl group enhances metabolic stability and lipophilicity, properties that are often desirable in bioactive compounds. researchgate.net

The pyrazole (B372694) ring can be functionalized at various positions through a range of chemical reactions, allowing for the introduction of diverse functional groups. This adaptability makes it a valuable scaffold for constructing a wide array of derivatives. enamine.netacs.orgresearchgate.net Key synthetic strategies include lithiation, bromination, bromine-lithium exchange, and direct ortho-metalation (DoM), which enable the regioselective introduction of groups such as aldehydes, carboxylic acids, and boronic esters. enamine.netacs.orgresearchgate.net For instance, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor has been used to synthesize a set of derivatives containing aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride functional groups. enamine.netacs.org

These functionalized pyrazoles serve as precursors for more complex structures. They can participate in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions to form new carbon-carbon bonds, further expanding their synthetic utility.

Table 1: Synthetic Routes for Functionalization of Methyl-(trifluoromethyl)-1H-pyrazoles This table summarizes various methods used to introduce functional groups onto the pyrazole ring, demonstrating its versatility as a synthetic building block.

| Reaction Type | Reagents | Position of Functionalization | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Lithiation / Electrophilic Quench | n-BuLi, then Electrophile (e.g., DMF, CO2) | C5 | Aldehyde, Carboxylic Acid, etc. | enamine.netresearchgate.net |

| Bromination | NBS (N-Bromosuccinimide) | C4 | Bromine | enamine.net |

| Bromine-Lithium Exchange | n-BuLi on a bromo-pyrazole derivative | C4 or C5 | Various (via lithiated intermediate) | enamine.netresearchgate.net |

| Direct ortho-Metalation (DoM) | LDA (Lithium diisopropylamide) | C5 | Various (via lithiated intermediate) | researchgate.net |

| Iodination | n-BuLi / I2 or CAN / I2 | C5 or C4 | Iodine | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C4 or C5 (from iodo-derivative) | Aryl group | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C5 (from iodo-derivative) | Alkynyl group | researchgate.net |

Utilization in Ligand Design for Coordination Chemistry

The pyrazole moiety is a well-established ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms that can act as electron donors. These nitrogen atoms allow pyrazole-based molecules to form stable complexes with a wide range of metal ions. The substitution pattern on the pyrazole ring, including the presence of a trifluoromethyl group, can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes.

Pyrazole derivatives can coordinate to metal ions in several ways. They can act as a neutral monodentate ligand, binding through one of their nitrogen atoms, or as a bridging ligand, where the deprotonated pyrazolate anion links two metal centers. This versatility enables the construction of diverse coordination architectures, from simple mononuclear complexes to intricate polynuclear clusters. The weakly basic nitrogen atoms of deprotonated pyrazoles are particularly effective in forming these coordinated structures.

The specific compound this compound, with its distinct electronic profile, can be employed to fine-tune the properties of metal complexes. The electron-withdrawing nature of the CF3 group can affect the Lewis basicity of the nitrogen atoms, which in turn influences the strength of the metal-ligand bond. This allows for precise control over the electronic environment of the metal center, which is crucial for applications in catalysis and materials science.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands, including carboxylate-functionalized pyrazoles, are increasingly used in the synthesis of MOFs. These frameworks are of great interest for applications in gas storage, separation, and catalysis.

When pyrazoles are combined with carboxylic acid groups on the same organic linker, they can form robust, water-stable MOFs with metal ions like Al(III) or Zr(IV). In these structures, the carboxylate groups typically bind to the metal centers, leaving the pyrazole moieties free and accessible within the pores of the framework. These accessible pyrazole units can then interact with guest molecules, such as formaldehyde (B43269), through mechanisms like mild chemisorption. This has been demonstrated in pyrazolate-based MOFs that show high efficiency and selectivity for capturing formaldehyde from the air. Similarly, pyrazolate-based MOFs with open metal sites have shown exceptional performance in adsorbing iodine from water.

Table 2: Applications of Pyrazolate-Based Metal-Organic Frameworks (MOFs) This table highlights the use of pyrazole-containing ligands in the construction of MOFs and their diverse applications.

| MOF Type | Metal Ion | Ligand Type | Application | Mechanism/Feature | Reference |

|---|---|---|---|---|---|

| Al-3.5-PDA (MOF-303) | Aluminum (Al) | Pyrazole dicarboxylate | Formaldehyde capture | Mild chemisorption via free pyrazole groups | |

| Zn-triazolate MOFs | Zinc (Zn) | Tris(4-(1H-pyrazol-4-yl)phenyl)amine | Iodine adsorption from water | High adsorption capacity at open Zn2+ sites | |

| Hofmann-based MOFs | Cobalt (Co), Iron (Fe) | Bis-pyrazole linker | Gas separations (e.g., C2H2/CO2) | Unsaturated metal binding sites in channels |

Catalytic Applications as Components of Catalytic Systems

The ability of this compound to act as a ligand for metal ions also extends to the field of catalysis. By coordinating to a catalytically active metal center, the pyrazole ligand can influence the catalyst's performance, including its activity, selectivity, and stability. The electronic and steric properties imparted by the methyl and trifluoromethyl groups can be strategically used to design more efficient catalytic systems.

For example, coordination complexes involving pyrazole derivatives have been investigated for their catalytic properties. A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid demonstrated bifunctional catalytic activity for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are critical processes in energy conversion and storage technologies.

Furthermore, pyrazole-containing MOFs can serve as heterogeneous catalysts. The framework structure can provide isolated, well-defined active sites, while the porous nature allows for the diffusion of substrates and products. MOFs incorporating pyrazole linkers can possess unsaturated metal sites that act as Lewis acids, catalyzing various organic transformations.

Development of Chemical Probes and Tools for Advanced Chemical Research

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or a small molecule, and reporting this interaction through a measurable signal, often fluorescence. rsc.orgmdpi.comrsc.org The synthetic tractability of the this compound scaffold makes it an attractive core for the development of such tools. nih.gov

The ability to introduce various functional groups onto the pyrazole ring is crucial for probe design. enamine.netresearchgate.net These functional groups can serve as:

Recognition elements: To ensure selective binding to the biological target.

Linkers: To attach reporter groups like fluorophores.

Modulators: To fine-tune the physicochemical properties of the probe, such as solubility and cell permeability.

The inclusion of fluorine atoms, as in the trifluoromethyl group, is particularly advantageous in probe development. researchgate.net It can enhance metabolic stability, increase lipophilicity for better membrane penetration, and serve as a reporter for ¹⁹F MRI, a powerful in vivo imaging technique. rsc.org Pyrazole derivatives have been successfully used as the basis for fluorescent probes for bioimaging, for example, in sensing metal ions like Cu²⁺ or detecting enzymatic activity. nih.gov Moreover, fluorinated 4H-pyrazoles are being explored as reagents for "click" chemistry, a set of powerful reactions used to label biomolecules in complex biological environments. mdpi.com The combination of a stable heterocyclic core, the unique properties of the trifluoromethyl group, and the potential for versatile functionalization positions this compound as a promising platform for creating the next generation of chemical probes for advanced research. nih.gov

Structure Property Relationship Studies Excluding Biological Activity

Influence of Trifluoromethyl Group on Electronic and Steric Properties

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached, and subsequently from the pyrazole (B372694) ring. mdpi.com This strong inductive effect (-I) deactivates the pyrazole ring, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart. The electron-withdrawing nature of the -CF₃ group also significantly increases the acidity of the pyrazole ring's N-H protons in related unsubstituted pyrazoles.

Furthermore, the -CF₃ group enhances the metabolic stability of the molecule. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic cleavage by enzymes in biological systems. mdpi.com This group also increases the lipophilicity of the molecule, a key factor in its solubility and transport properties. mdpi.comontosight.ai Electrostatic potential maps of molecules containing a trifluoromethyl group show a region of lower electron density (positive potential) around the group, influencing how it interacts with other molecules. mdpi.com

Steric Effects: Despite containing three fluorine atoms, the trifluoromethyl group has a relatively compact steric profile, with a van der Waals radius that is not dramatically larger than a methyl group. This allows it to act as a bioisostere for other groups without introducing significant steric hindrance, a property often exploited in medicinal chemistry. mdpi.com

| Bond | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-H | 1.09 | ~99 |

| C-C | 1.54 | ~88 |

| C-F | 1.35 | ~116 |

Positional Isomerism Effects on Molecular Geometry and Reactivity

The substitution pattern on the pyrazole ring is critical in determining the molecule's geometry and reactivity. In the case of methyl-trifluoromethyl-pyrazoles, several positional isomers exist, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, in addition to the titular 1-methyl-4-(trifluoromethyl)-1H-pyrazole.

Research on the synthesis of substituted pyrazoles shows that the reaction pathways can be highly sensitive to steric and electronic factors, leading to the preferential formation of one regioisomer over others. mdpi.com For example, the reaction of an unsymmetrical diketone with a hydrazine (B178648) can yield a mixture of isomers, with the ratio depending on the relative electrophilicity of the carbonyl carbons and the steric hindrance around them.

Spectroscopic techniques, particularly ¹⁹F NMR, are invaluable for distinguishing between these isomers. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, which is dictated by its position on the pyrazole ring. dovepress.com Studies on various trifluoromethylated pyrazoles have shown that different regioisomers give rise to distinct signals in the ¹⁹F NMR spectrum, allowing for unambiguous structural assignment. dovepress.comresearchgate.net

| Compound Class | Approximate ¹⁹F Chemical Shift (δ, ppm) |

|---|---|

| Trifluoroacetyl-pyrazole | -69.5 |

| Trifluoroacetyl-pyrrole | -69.2 |

| Trifluoroacetyl-furan | -69.1 |

| 2-Trifluoroacetyl-1-tetralone | -72.1 |

Data adapted from related studies on trifluoroacetyl species. dovepress.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. aidic.itresearchgate.net These models are mathematical equations that correlate structural descriptors with a specific property. researchgate.net For a molecule like this compound, QSPR could be used to predict properties such as boiling point, vapor pressure, solubility, and lipophilicity (logP).

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure in various ways (e.g., topological, constitutional, quantum-chemical). aidic.itnih.gov

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical relationship between the most relevant descriptors and the property. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. osti.gov

For pyrazole derivatives, relevant descriptors often include those related to molecular size, shape, electronic distribution, and the presence of specific functional groups. Quantum chemical descriptors, such as dipole moment or the energies of frontier molecular orbitals (HOMO/LUMO), have proven to be key in describing the properties of novel pyrazole analogs. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts | Basic composition of the molecule |

| Topological | Wiener Index, Zagreb Index (ZM1) | Atomic connectivity and branching |

| Geometric | Solvent Accessible Surface Area | 3D size and shape |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic properties and reactivity |

Computational Approaches to Predict Chemical Attributes

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. Methods like Density Functional Theory (DFT) are widely used to predict the chemical attributes of pyrazole derivatives. researchgate.neteurjchem.com These calculations can provide detailed insights into bond strengths, electronic distribution, and conformational preferences.

Molecular Geometry Optimization: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G**, are employed to find the most stable three-dimensional structure of the molecule. nih.govnih.gov This process determines precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric properties. Studies on similar pyrazoles have confirmed that these theoretical calculations can accurately predict molecular geometries. researchgate.net

Electronic Properties: Once the geometry is optimized, further calculations can elucidate electronic characteristics.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The HOMO-LUMO energy gap can indicate electronic stability and susceptibility to electronic excitation. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule's surface. nih.govnih.gov These maps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. nih.gov For this compound, an MEP map would likely show negative potential around the pyrazole's nitrogen atoms and positive potential near the -CF₃ group.

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electronic effects of substituents. researchgate.net

These computational approaches allow for a detailed, atom-level understanding of the structure-property relationships that govern the chemical nature of this compound.

| Computational Method | Typical Basis Set | Predicted Chemical Attributes |

|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d), 6-311++G** | Optimized Geometry, Vibrational Frequencies, HOMO/LUMO Energies, MEP |

| Hartree-Fock (HF) | 6-31G(d) | Equilibrium Geometry, Electronic Structure |

| Time-Dependent DFT (TD-DFT) | 6-31G(d) | Electronic Excitation Energies, UV-Vis Spectra |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles is continually evolving, with a strong emphasis on sustainability and efficiency. Traditional methods often require harsh conditions or expensive reagents, prompting the development of greener alternatives. thieme-connect.com

Recent advancements include the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. rsc.orgnih.gov Ultrasound and mechanochemical-assisted syntheses are also emerging as effective, solvent-free approaches for constructing the pyrazole (B372694) core. researchgate.net One-pot multicomponent reactions (MCRs) are gaining popularity as they offer a streamlined pathway to complex pyrazole derivatives with high atom economy. mdpi.com

For the synthesis of trifluoromethylated pyrazoles specifically, researchers are exploring novel protocols. One such approach involves the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones, leading to highly functionalized products. nih.govacs.org Another strategy focuses on the efficient synthesis and separation of regioisomers, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, from readily available starting materials like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). researchgate.netthieme-connect.comenamine.net The development of catalytic trifluoromethylation reactions is also a key area of research, although challenges with regioselectivity can arise. sci-hub.se

Future research will likely focus on expanding the scope of these sustainable methods to a wider range of substrates and developing new catalytic systems that offer greater control over regioselectivity in the synthesis of compounds like 1-Methyl-4-(trifluoromethyl)-1H-pyrazole. The use of flow chemistry is also a promising avenue for the safe and scalable production of these valuable compounds. researchgate.netthieme-connect.com

Exploration of Unconventional Reactivity Patterns and Advanced Chemical Transformations

Beyond their synthesis, the unique electronic properties of fluorinated pyrazoles are driving the exploration of their unconventional reactivity. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole ring, opening up new avenues for functionalization.

Researchers have demonstrated that trifluoromethylated pyrazoles can undergo a variety of chemical transformations. For instance, lithiation followed by electrophilic trapping has been successfully employed for the regioselective introduction of functional groups onto the pyrazole core. thieme-connect.comenamine.netacs.org Bromination using N-bromosuccinimide (NBS) provides a convenient handle for further elaboration through reactions like halogen-metal exchange. thieme-connect.comenamine.netacs.org

The development of sequential one-pot, multi-step reactions is another exciting trend. For example, a three-step protocol involving a Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize complex polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net The presence of the trifluoromethyl group can present challenges in such transformations, necessitating the development of highly effective catalyst systems. researchgate.netmdpi.com

Future work in this area will likely involve a deeper investigation into the fundamental reactivity of compounds like this compound, aiming to uncover new reaction pathways and develop novel synthetic methodologies for creating diverse molecular architectures.

Application of Advanced Computational Methods and Machine Learning in Molecular Design

Computational chemistry and machine learning are becoming indispensable tools in the design and discovery of novel pyrazole derivatives with tailored properties. eurasianjournals.com These in silico approaches allow for the rapid screening of virtual libraries of compounds, predicting their properties and biological activities, thereby accelerating the research and development process. researchgate.netjmpas.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to gain detailed insights into the electronic structure and properties of fluorinated pyrazoles. eurasianjournals.comelsevierpure.com Molecular docking studies help in predicting the binding modes and affinities of pyrazole derivatives to biological targets, which is crucial in drug discovery. elsevierpure.comnih.govnih.gov For instance, computational studies have been used to compare the binding efficiency of fluorinated pyrazole derivatives to target proteins in cancer cells. elsevierpure.comresearchgate.netmendeley.com

Machine learning algorithms are being employed to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netjmpas.com These models can predict the biological activity or physical properties of new, untested pyrazole compounds based on their molecular descriptors. researchgate.netjmpas.com This data-driven approach has been used to design novel pyrazole-based energetic materials and to predict the antitubercular activity of pyrazoline derivatives. researchgate.netjmpas.com

The future of this field lies in the development of more accurate predictive models and the integration of multi-scale modeling approaches. eurasianjournals.com Leveraging artificial intelligence and machine learning will undoubtedly accelerate the discovery of new fluorinated pyrazoles, including derivatives of this compound, with optimized properties for specific applications.

Integration with Emerging Chemical Technologies and Functional Material Science

The unique photophysical and electronic properties of trifluoromethylated pyrazoles make them attractive candidates for applications in functional materials science. mdpi.com Researchers are actively exploring their potential in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.

For example, novel 6-CF3-1H-pyrazolo[3,4-b]quinolines have been synthesized and characterized for their optoelectronic applications. mdpi.com The introduction of a trifluoromethyl group, along with other substituents, can modulate the emission properties and energy levels of these molecules, making them suitable for use as emitters in OLEDs or as components in the active layer of organic solar cells. mdpi.com

The integration of fluorinated pyrazoles with emerging technologies is also evident in their synthesis. As mentioned earlier, the use of flow reactors for the lithiation and functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates a move towards safer, more efficient, and scalable chemical manufacturing processes. researchgate.net

Future research will likely focus on the design and synthesis of new fluorinated pyrazole-based materials with enhanced performance in electronic and optoelectronic devices. The exploration of their application in other areas of materials science, such as sensors and smart materials, is also a promising avenue.

Expanding the Scope of Ligand Design for Tailored Catalytic Systems

Fluorinated pyrazoles have shown significant promise as ligands in coordination chemistry and catalysis. The incorporation of a trifluoromethyl group can dramatically alter the electronic properties of the pyrazole ring, which in turn influences the properties of the resulting metal complexes. sci-hub.se

The increased NH acidity of fluorinated pyrazoles can lead to stronger binding to transition metals and can make the corresponding metal complexes more effective catalysts. sci-hub.se The use of pyrazoles as ligands has been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org Researchers have also synthesized new tripodal pyrazole-based ligands and studied the catecholase activity of their in situ-generated copper(II) complexes. researchgate.net

The future in this area will involve the rational design of novel fluorinated pyrazole-based ligands, including those derived from this compound, to create highly efficient and selective catalysts for a wide range of organic transformations. The ability to fine-tune the steric and electronic properties of these ligands by modifying the substituents on the pyrazole ring offers a powerful tool for developing next-generation catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-4-(trifluoromethyl)-1H-pyrazole?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using hydrazine derivatives and β-keto esters or trifluoromethyl-containing precursors. For example, cyclization of hydrazine with 1,3-diketones bearing trifluoromethyl groups can yield the pyrazole core. Substituent positioning (methyl vs. trifluoromethyl) is controlled by reaction stoichiometry and temperature . Advanced protocols may employ transition-metal catalysts (e.g., Cu(I)) to enhance regioselectivity and reduce byproducts .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- X-ray crystallography (using programs like SHELXL ) for unambiguous determination of molecular geometry.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP) and metabolic stability, making the compound suitable for bioactivity studies. Its strong electron-withdrawing nature also influences reactivity, such as directing electrophilic substitution to specific positions on the pyrazole ring. Solubility can be modulated via salt formation (e.g., hydrochloride) or co-solvents .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening : Pd/Cu-mediated cross-coupling for C-C bond formation (e.g., Suzuki-Miyaura for aryl substitutions).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions in cyclization steps.

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) enhances purity .

Q. How do substituent variations impact biological activity in pyrazole derivatives?

- Methodological Answer : Comparative studies using QSAR (Quantitative Structure-Activity Relationship) models reveal:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability.

- Positional effects : Substitution at the 4-position (vs. 3- or 5-) improves binding to enzyme active sites (e.g., cytochrome P450).

- Halogenation : Iodo/bromo substituents at the 4-position (as in 1-Ethyl-4-iodo-5-CF₃-pyrazole) increase radioimaging potential .

Q. What challenges arise in crystallographic refinement of this compound complexes?

- Methodological Answer : Challenges include:

- Disorder in CF₃ groups : Resolved using SHELXL’s PART instructions and anisotropic displacement parameters.

- Twinned crystals : Data integration via CELL_NOW and scaling with TWINABS.

- Weak diffraction : High-intensity synchrotron radiation improves data resolution (<1.0 Å) .

Q. How can conflicting bioactivity data from different studies be reconciled?

- Methodological Answer : Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC₅₀ for enzyme inhibition).

- Solubility differences : Use consistent co-solvents (e.g., DMSO ≤1% v/v) to avoid false negatives.

- Structural analogs : Compare substituent effects using a common scaffold (e.g., 1-Methyl-4-CF₃-pyrazole vs. 1-Ethyl-4-NO₂ analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.